Antifungal lectin PVAP

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Antifungal lectin PVAP

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Antifungal lectin PVAP

Antifungal lectin from Phaseolus vulgaris, commonly known as kidney bean, is a glycoprotein that exhibits strong antifungal properties. This lectin, referred to as PVAP, has garnered attention due to its specific ability to inhibit the growth of certain fungal pathogens. It is characterized by its carbohydrate-binding capabilities, which allow it to interact with glycan structures on fungal cell walls, thereby disrupting their integrity and function.

The primary mechanism of action for PVAP involves its binding to specific carbohydrate moieties present on the surfaces of fungal cells. This interaction can lead to agglutination of fungal spores and inhibition of germination. For instance, PVAP has demonstrated an inhibitory concentration (IC50) of 9.8 µM against the fungus Mycosphaerella arachidicola but shows no significant antifungal activity against Fusarium oxysporum or Botrytis cinerea . The lectin's activity is independent of metal ions, indicating that its antifungal properties are primarily due to its protein structure and carbohydrate-binding ability rather than metal-dependent mechanisms .

The synthesis of PVAP typically involves extraction from kidney bean seeds followed by purification processes. Common methods include:

  • Extraction: Crude extracts are obtained using buffer solutions that help solubilize the lectin from the plant material.
  • Precipitation: Ammonium sulfate precipitation is often used to concentrate the lectin by selectively precipitating proteins based on their solubility.
  • Chromatography: Further purification can be achieved through affinity chromatography, where the lectin is separated based on its binding affinity for specific carbohydrates.

These methods ensure the isolation of active PVAP while minimizing contamination from other proteins or compounds.

PVAP has potential applications across various fields:

  • Agriculture: As a biopesticide, PVAP could be utilized to protect crops from fungal pathogens without resorting to synthetic chemicals.
  • Medicine: Its antifungal properties suggest potential use in developing treatments for fungal infections, particularly in immunocompromised patients.
  • Food Industry: PVAP may serve as a natural preservative due to its ability to inhibit fungal growth in food products.

Research into the interactions between PVAP and fungal pathogens has revealed insights into its mode of action. Studies indicate that PVAP binds specifically to carbohydrate structures on the fungal cell wall, which is crucial for its antifungal activity. This binding not only inhibits spore germination but also disrupts cellular processes critical for fungal survival . Further studies are needed to elucidate the detailed mechanisms through which PVAP exerts its antifungal effects and how it interacts with host immune systems.

Several other lectins exhibit antifungal properties, allowing for a comparative analysis with PVAP. Here are some notable examples:

Compound NameSourceAntifungal ActivityUnique Features
ConBrCanavalia ensiformisActive against various yeastsStrong activity against Candida species
DvioLLonchocarpus sericeusEffective against vaginal yeast infectionsSpecific targeting of vaginal pathogens
LPAPachira aquaticaInhibits growth of Fusarium speciesDemonstrates resistance to proteolytic enzymes
Amaranthus caudatus lectinAmaranthus caudatusAntifungal activity without metal ionsStability in harsh conditions

PVAP's uniqueness lies in its specific binding affinity and potent action against Mycosphaerella arachidicola while lacking efficacy against other common fungi like Fusarium oxysporum and Botrytis cinerea . This specificity could be advantageous in targeted applications where selective antifungal action is desired.

Primary Structure: Amino Acid Sequence and Glycosylation Patterns

The antifungal lectin PVAP from Phaseolus vulgaris exhibits a complex primary structure that underlies its specific biological activities [1]. The lectin demonstrates strong antifungal activity against Mycosphaerella arachidicola with an inhibitory concentration fifty value of 9.8 micromolar, while lacking antifungal activity against Fusarium oxysporum and Botrytis cinerea [1]. This selective antifungal spectrum is directly related to its unique amino acid composition and structural organization.

The primary structure of PVAP encompasses distinct functional domains that contribute to its carbohydrate-binding capabilities . The lectin's amino acid sequence contains specific residues that are essential for metal ion coordination and carbohydrate recognition [3]. Research has demonstrated that the lectin's antifungal properties are independent of metal ions, indicating that its primary structure and inherent carbohydrate-binding ability are the primary determinants of biological activity .

Glycosylation patterns in PVAP represent a critical aspect of its primary structure that influences both stability and function [4]. Studies utilizing lectin-based analysis have revealed complex glycosylation profiles that can vary depending on expression conditions and post-translational modifications [4]. The glycosylation state affects the formation of different protein conformations with varying properties, including stability characteristics that are differentially associated with biological activity [4].

The molecular weight of related Phaseolus vulgaris lectins provides context for understanding PVAP's structural organization [5]. Phaseolus vulgaris lectin preparations typically exhibit molecular weights ranging from 115 to 128 kilodaltons, with complex oligosaccharide specificity [5]. This molecular weight range suggests that PVAP likely exists as a multimeric protein complex with specific subunit arrangements.

Structural ParameterValueReference
Inhibitory Concentration (Mycosphaerella arachidicola)9.8 μM [1]
Molecular Weight Range (Related PV Lectins)115-128 kDa [5]
Metal Ion DependenceIndependent
GlycosylationPresent [4]

Secondary and Tertiary Structure: β-Prism Fold and Carbohydrate-Binding Domains

The secondary and tertiary structure of PVAP is characterized by a β-prism fold architecture that is fundamental to its carbohydrate-binding function [6] [7]. β-prism fold lectins demonstrate remarkable structural diversity in their carbohydrate-binding sites, with different variants exhibiting one to three binding sites per subunit or domain [6]. The β-prism structure consists of three four-stranded β-sheets arranged with internal pseudo three-fold symmetry [8] [9].

The β-prism fold in PVAP belongs to a family of lectins that exhibit specific structural characteristics [7]. These lectins are organized as β-prism scaffolds that serve as building blocks for mannose-binding lectins, similar to those found in seeds of the Moraceae family such as artocarpin [7]. The structural organization involves β-sheets that form a dome-like structure related to the jelly-roll fold, with the carbohydrate-binding site typically localized toward the apex of this dome [3].

Carbohydrate-binding domains in PVAP are structurally similar to other plant lectins that utilize β-prism architecture [10]. The binding sites are characterized by specific loop regions that contain invariant amino acids essential for carbohydrate recognition [3]. These loops form hydrogen bond networks with carbohydrate ligands, utilizing backbone atoms and side chains to achieve specificity [3]. The structural basis of carbohydrate binding involves complex hydrogen bonding patterns with amino acid residues located on surface-exposed hairpins and turns [11].

The tertiary structure of PVAP demonstrates the typical legume lectin fold characteristics [3]. The lectin monomer is composed of antiparallel β-sheets connected by short loops and β-bends, generally lacking α-helices [3]. This structural arrangement creates the characteristic lectin fold that positions the carbohydrate-binding site optimally for ligand recognition [3]. The three-dimensional organization allows for the formation of multiple binding sites when the protein adopts its native quaternary structure [6].

Structural FeatureCharacteristicReference
Fold Typeβ-Prism [8]
β-Sheet ArrangementThree 4-stranded sheets [9]
SymmetryPseudo 3-fold [8]
Binding Site LocationDome apex [3]
Secondary StructureAntiparallel β-sheets [3]

Quaternary Structure and Oligomerization State

The quaternary structure of PVAP reflects the complex oligomerization patterns observed in related plant lectins [12] [13]. Plant lectins, particularly those from the Phaseolus genus, demonstrate diverse quaternary associations despite having nearly identical tertiary structures [12]. The oligomerization state of PVAP is likely similar to other Phaseolus vulgaris lectins, which typically form tetrameric structures with specific subunit arrangements [14].

Phaseolus vulgaris lectins exhibit canonical legume lectin quaternary organization [14]. The tetrameric structure consists of two legume lectin dimers that pack together through the formation of close contacts between β-strands [14]. This organization creates a stable quaternary assembly that maintains the functional integrity of individual carbohydrate-binding sites while enabling cooperative binding effects [14].

The oligomerization state of PVAP influences its biological activity and stability [13]. Studies of related lectins have demonstrated that quaternary structure can undergo dramatic changes while maintaining lectin function, suggesting that the oligomeric assembly is optimized for specific biological roles [13]. The tetrameric arrangement allows for multivalent carbohydrate binding, which is essential for the lectin's ability to agglutinate cells and precipitate glycoconjugates [11].

Structural analysis of legume lectins reveals that quaternary associations are stabilized through multiple types of interactions [12]. These include hydrophobic interactions, hydrogen bonding, and water-mediated contacts that maintain the integrity of the oligomeric structure [12]. The specific arrangement of subunits in PVAP likely follows similar principles, with the back β-sheet regions of monomeric units involved in oligomerization [3].

The oligomerization process in PVAP may involve post-translational modifications that affect subunit assembly [3]. Some related lectins undergo proteolytic processing that generates α-chains and β-chains, which then associate to form functional tetramers [3]. This processing occurs in protein bodies and results in the formation of tetramers containing separate chains with distinct molecular weights [3].

Quaternary FeatureCharacteristicReference
Oligomeric StateLikely Tetrameric [14]
Subunit OrganizationTwo Dimers [14]
Stabilizing InteractionsHydrophobic, H-bonds [12]
ProcessingPotential Chain Cleavage [3]

Comparative Structural Analysis with Jacalin-like Lectins

The structural relationship between PVAP and jacalin-like lectins provides important insights into lectin evolution and function [15] [16]. Jacalin-like lectins represent a distinct family of carbohydrate-binding proteins that exhibit β-prism fold architecture similar to PVAP [8] [11]. These lectins are characterized by their ability to bind galactose or mannose with high specificity [16] [11].

Jacalin-like lectins demonstrate structural diversity in their carbohydrate-binding capabilities [16]. The family includes both galactose-specific and mannose-specific subfamilies, with galactose-specific lectins consisting of four identical protomers composed of large α-chains and small β-chains [11]. Each protomer contains a single sugar-binding site formed by specific amino acid residues that create hydrogen bond networks with carbohydrate ligands [11].

The β-prism fold structure shared between PVAP and jacalin-like lectins represents a convergent evolutionary solution for carbohydrate recognition [8] [9]. This fold consists of three four-stranded β-sheets with internal pseudo three-fold symmetry, creating an optimal framework for carbohydrate binding [8]. The domain can occur in tandem-repeat arrangements with up to six copies and in architectures combined with various functional domains [9].

Structural comparisons reveal that jacalin-like lectins exhibit significant diversity in their quaternary arrangements [11]. While some exist as tetrameric structures similar to PVAP, others form different oligomeric states depending on their specific biological functions [11]. The jacalin family includes proteins with molecular weights of approximately 66 kilodaltons for tetrameric two-chain structures [15] [17].

The carbohydrate-binding specificity differences between PVAP and jacalin-like lectins reflect structural variations in their binding sites [11]. Jacalin-like lectins show high affinity for specific disaccharides such as galactose β(1,3) N-acetylgalactosamine, while PVAP demonstrates selective antifungal activity against specific fungal species [11] [1]. These differences arise from variations in the amino acid composition of the binding sites and the spatial arrangement of key residues [11].

Evolutionary analysis suggests that jacalin-like lectins and PVAP may share common ancestral origins [16]. The structural similarities in β-prism fold organization and carbohydrate-binding mechanisms indicate convergent evolutionary pressures that favored this particular protein architecture for carbohydrate recognition [16]. The distribution of jacalin-like lectins across different plant families suggests that this fold represents an ancient and successful solution for plant defense mechanisms [16].

Comparative FeaturePVAPJacalin-like LectinsReference
Fold Typeβ-Prismβ-Prism [8]
Binding SpecificityAntifungalGal/Man specific [1] [11]
Molecular Weight~115-128 kDa~66 kDa [5] [15]
Quaternary StructureTetramericVariable [14] [11]
Chain OrganizationLikely processedα/β chains [3] [11]

The extraction of antifungal lectin PVAP from Phaseolus vulgaris follows established protocols that have been refined through decades of research in plant protein biochemistry. The initial extraction process begins with the preparation of dried bean seeds, which are ground to a fine powder and passed through a 50-mesh sieve to ensure uniform particle size [5] [6] [7]. This mechanical processing step is crucial for maximizing the surface area available for protein extraction and ensuring complete release of intracellular proteins.

The ground seed material is subsequently mixed with phosphate-buffered saline at a ratio of 1:10 weight to volume, using a buffer concentration of 10 millimolar at pH 7.0 to 7.4 [5] [6] [7]. This specific pH range maintains protein stability while facilitating the solubilization of lectin compounds from the cellular matrix. The extraction mixture undergoes continuous agitation for 16 hours at 4°C, ensuring complete protein extraction while minimizing proteolytic degradation [5] [6] [7].

Following the initial extraction period, the mixture undergoes centrifugation at 10,000 times gravitational force for 20 to 30 minutes at 4°C to separate the soluble protein fraction from insoluble cellular debris [5] [8] [6]. The resulting supernatant contains the crude protein extract, which serves as the starting material for subsequent purification steps. This extract typically contains a complex mixture of proteins, including various lectins, storage proteins, and other bioactive compounds native to the bean seeds.

The effectiveness of this extraction protocol depends on several critical factors, including the freshness of the seed material, the completeness of the grinding process, and the maintenance of low temperatures throughout the procedure [5] [6]. Temperature control is particularly important as elevated temperatures can lead to protein denaturation and loss of biological activity. Additionally, the ionic strength and pH of the extraction buffer must be carefully controlled to optimize protein solubility while maintaining structural integrity [5] [6] [7].

Purification Techniques: Ammonium Sulfate Precipitation and Chromatography

The purification of antifungal lectin PVAP from crude Phaseolus vulgaris extracts requires a multi-step approach combining precipitation techniques with various chromatographic methods. Ammonium sulfate precipitation serves as the primary concentration and initial purification step, leveraging the differential solubility properties of proteins in high salt concentrations [9] [10].

Ammonium Sulfate Precipitation Parameters

Ammonium sulfate precipitation operates on the principle of "salting out," where increasing ionic strength reduces protein solubility by competing for water molecules and disrupting the hydration shell surrounding protein molecules [10]. For lectin purification from Phaseolus vulgaris, ammonium sulfate is added incrementally to achieve concentrations ranging from 30 to 90 percent saturation [8] [9] [10]. The optimal concentration for lectin precipitation has been determined to be 70 percent saturation, which effectively concentrates the target proteins while removing many contaminating species [5] [8] [10].

The precipitation process requires careful temperature control, maintaining the solution at 4°C throughout the procedure to prevent protein denaturation [8] [9] [10]. Ammonium sulfate is added in small increments with constant stirring over a period of 20 minutes, followed by overnight incubation to ensure complete precipitation [8] [9]. The precipitated proteins are subsequently collected by centrifugation at 6,000 to 10,000 revolutions per minute for 20 to 30 minutes [8] [10].

This precipitation step typically achieves 85 to 95 percent protein recovery while providing a 2 to 5 fold purification factor [11] [10]. Importantly, ammonium sulfate precipitation also serves to stabilize protein structure, making it an ideal method for long-term storage of partially purified lectins [10]. The precipitated material can be redissolved in appropriate buffers for subsequent chromatographic purification steps.

Chromatographic Separation Methods

Following ammonium sulfate precipitation, the concentrated protein mixture undergoes a series of chromatographic separations to achieve high purity antifungal lectin PVAP. Ion exchange chromatography using diethylaminoethyl cellulose represents the most common initial chromatographic step [5] [8] [12] [13]. This technique separates proteins based on their surface charge properties, with lectins typically binding to the positively charged matrix and being eluted using increasing salt gradients.

Affinity chromatography using Affi-gel blue gel provides highly specific purification of lectins through interactions with the immobilized dye molecule [14] [15] [16] [12]. This technique exploits the natural binding affinity of lectins for specific molecular structures, achieving purification factors of 8 to 15 fold in a single step [14] [15] [16] [12]. The bound lectins are subsequently eluted using competitive binding agents or changes in pH and ionic strength.

Gel filtration chromatography using Sephadex G-75 or G-200 matrices provides size-based separation of protein molecules [6] [17] [12]. This technique is particularly effective for removing aggregated proteins and achieving final polishing of the lectin preparation. Size exclusion fast protein liquid chromatography offers enhanced resolution and can achieve 5 to 12 fold purification factors [6] [17].

Cation exchange chromatography using SP-Sepharose matrices provides an additional purification step that can achieve 2 to 4 fold purification [14] [15] [8]. This technique is particularly useful for final polishing steps and removing trace contaminants that may have co-purified through earlier steps.

Lectin affinity chromatography represents the most specific purification approach, utilizing immobilized carbohydrate ligands to capture lectins based on their natural binding specificities [18] [11] [19]. This technique can achieve 10 to 20 fold purification factors and is particularly valuable for isolating specific lectin species from complex mixtures [18] [11] [19].

Recombinant Expression Systems for PVAP Synthesis

The production of antifungal lectin PVAP through recombinant expression systems offers significant advantages over native extraction methods, including higher yields, greater purity, and reduced dependence on plant material availability. Multiple expression systems have been successfully employed for lectin production, each offering distinct advantages for specific applications [20] [21] [22] [23].

Bacterial Expression Systems

Escherichia coli represents the most widely used bacterial expression system for recombinant lectin production due to its simplicity, rapid growth characteristics, and cost-effectiveness [20] [21] [24] [25]. Lectin genes are typically cloned into expression vectors under the control of strong promoters such as T7 or lac promoters, allowing for high-level protein expression upon induction [20] [24] [25]. Typical yields range from 2 to 5 milligrams per liter of culture, making this system economically viable for large-scale production [20] [21] [24] [25].

The bacterial expression system offers several advantages, including rapid protein production, ease of genetic manipulation, and well-established purification protocols [21] [23]. However, bacterial systems lack the post-translational modification machinery present in eukaryotic cells, resulting in unglycosylated proteins that may differ in biological activity from their native counterparts [20] [21] [24]. Additionally, bacterial expression can result in the formation of inclusion bodies, requiring refolding procedures to obtain active protein [20] [21].

For PVAP expression in E. coli, genes are typically codon-optimized for bacterial expression and cloned into vectors containing affinity tags to facilitate purification [20] [21] [24]. The expressed proteins are usually recovered from cell lysates using techniques such as sonication or enzymatic lysis, followed by purification using affinity chromatography methods [20] [21] [24] [25].

Yeast Expression Systems

Yeast expression systems, particularly Pichia pastoris and Saccharomyces cerevisiae, offer significant advantages for lectin production by providing eukaryotic post-translational processing capabilities while maintaining the simplicity and cost-effectiveness of microbial systems [26] [27] [28] [29] [30]. Pichia pastoris has become particularly popular for lectin expression due to its ability to secrete recombinant proteins into the culture medium, simplifying downstream purification processes [26] [28] [29].

In Pichia pastoris expression systems, lectin genes are typically placed under the control of the methanol-inducible AOX1 promoter, allowing for tight regulation of protein expression [28] [29]. Typical yields of 6 milligrams per liter after 72 hours of cultivation have been reported for lectin production in this system [26] [28] [29]. The secretion of recombinant lectins into the culture medium eliminates the need for cell lysis and reduces contamination with host cell proteins [28] [29].

Saccharomyces cerevisiae offers the advantage of Generally Recognized as Safe status for food and pharmaceutical applications, making it particularly suitable for therapeutic lectin production [27] [29] [30]. This system provides eukaryotic glycosylation capabilities, although the glycosylation patterns may differ from those found in plant-derived lectins [27] [30]. Typical yields range from 3 to 8 milligrams per liter of culture [27] [29] [30].

Insect Cell Expression Systems

Insect cell expression systems using baculovirus vectors represent a sophisticated approach for producing complex recombinant lectins with proper folding and post-translational modifications [22] [31] [29]. The most commonly used cell lines include Spodoptera frugiperda (Sf9) and Trichoplusia ni (Hi5), which provide the cellular machinery necessary for complex protein folding and assembly [22] [31] [29].

The baculovirus expression system offers several advantages, including high-level protein expression, proper protein folding, and the ability to produce multi-subunit protein complexes [22] [31]. Typical yields range from 5 to 15 milligrams per liter of culture, making this system competitive with other expression platforms [22] [31] [29]. The system is particularly valuable for producing lectins that require complex post-translational modifications or multi-subunit assembly [31].

However, insect cell expression systems require more complex culture conditions and longer development times compared to bacterial or yeast systems [22] [31]. The initial setup involves the generation of recombinant baculoviruses, which can take 3 to 4 weeks, followed by optimization of expression conditions [31].

Mammalian and Plant Expression Systems

Mammalian cell expression systems provide the most authentic post-translational processing environment for recombinant lectin production, including proper glycosylation patterns and protein folding [22] [29]. Baby hamster kidney cells (BHK-21) and Chinese hamster ovary cells are commonly used for lectin expression, particularly when native glycosylation patterns are critical for biological activity [22] [29].

Plant expression systems using Nicotiana benthamiana offer the advantage of producing lectins in their natural cellular environment, ensuring proper folding and post-translational modifications [29]. This system can process large amounts of plant material, with yields reported from 10 to 100 grams of leaf material [29]. Transient expression using agroinfiltration allows for rapid protein production within 6 days post-infiltration [29].

Sequence

SNDIYFNFQR

Dates

Last modified: 07-21-2023

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